molecular formula C22H16Cl2N4O3 B1243462 (3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide

(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide

Cat. No. B1243462
M. Wt: 455.3 g/mol
InChI Key: KZEUTKQNAREPMT-MKXGPGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide is an amino acid amide.

Scientific Research Applications

Synthesis and Biological Studies

Compounds related to (3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide have been synthesized and characterized for their biological activities. For example, Othman and Hussein (2020) synthesized various pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, examining their antibacterial and antifungal activities (Othman & Hussein, 2020).

Microwave-Assisted Synthesis

Youssef, Azab, and Youssef (2012) reported the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional chemical methods and modern microwave techniques. This research demonstrates the efficiency of microwave-assisted synthesis in producing such compounds (Youssef, Azab, & Youssef, 2012).

Synthesis Using Ketene Dithioacetals

Tominaga et al. (1990) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using ketene dithioacetals. Their method demonstrates an alternative approach for producing complex pyridazine derivatives (Tominaga et al., 1990).

Organic Azides in Synthesis

Deeb, Sterk, and Kappe (1991) focused on the use of organic azides in synthesizing heterocyclic compounds like 3,6-diaminopyridazine. Their study illustrates the utility of organic azides in heterocyclic synthesis (Deeb, Sterk, & Kappe, 1991).

Application in Dye Synthesis

Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds, demonstrating their application in dyeing polyester fibers. This research highlights the potential of such compounds in industrial applications (Khalifa et al., 2015).

properties

Product Name

(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide

Molecular Formula

C22H16Cl2N4O3

Molecular Weight

455.3 g/mol

IUPAC Name

(1R,2S,6R,7S)-N,4-bis(4-chlorophenyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide

InChI

InChI=1S/C22H16Cl2N4O3/c23-12-3-7-14(8-4-12)26-20(29)19-18-17(16-2-1-11-25-28(16)19)21(30)27(22(18)31)15-9-5-13(24)6-10-15/h1-11,16-19H,(H,26,29)/t16-,17-,18-,19+/m1/s1

InChI Key

KZEUTKQNAREPMT-MKXGPGLRSA-N

Isomeric SMILES

C1=C[C@@H]2[C@@H]3[C@H]([C@H](N2N=C1)C(=O)NC4=CC=C(C=C4)Cl)C(=O)N(C3=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC2C3C(C(N2N=C1)C(=O)NC4=CC=C(C=C4)Cl)C(=O)N(C3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide
Reactant of Route 3
(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide
Reactant of Route 4
(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide
Reactant of Route 5
(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide
Reactant of Route 6
(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide

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